molecular formula C17H28N2O4S B5328533 Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)-

Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)-

Cat. No.: B5328533
M. Wt: 356.5 g/mol
InChI Key: ZCHRUHHQWSFORI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- is an organic compound with the molecular formula C17H28N2O4S. This compound is characterized by the presence of a benzenesulfonamide core substituted with two methoxy groups and a tetramethylpiperidinyl group. It is a white to almost white solid that is used in various scientific research applications.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound and potentially developing it into a pharmaceutical drug. It could also involve studying its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.

    Reaction: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)- is unique due to the presence of the tetramethylpiperidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-16(2)10-12(11-17(3,4)19-16)18-24(20,21)15-9-13(22-5)7-8-14(15)23-6/h7-9,12,18-19H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHRUHHQWSFORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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